
Tert-butyl 2-cyano-2-(5-methylpyridazin-3-yl)acetate
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Overview
Description
Tert-butyl 2-cyano-2-(5-methylpyridazin-3-yl)acetate is an organic compound that belongs to the class of nitriles and esters It features a tert-butyl ester group, a cyano group, and a pyridazine ring with a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-cyano-2-(5-methylpyridazin-3-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl bromoacetate with 5-methylpyridazine-3-carbonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-cyano-2-(5-methylpyridazin-3-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-cyano-2-(5-methylpyridazin-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-cyano-2-(5-methylpyridazin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The pyridazine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-cyano-2-(5-methoxypyridin-2-yl)acetate
- Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate
- Tert-butyl 3-cyano-5-methoxypyridin-4-ylcarbamate
Uniqueness
Tert-butyl 2-cyano-2-(5-methylpyridazin-3-yl)acetate is unique due to the presence of the methyl-substituted pyridazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.
Biological Activity
Tert-butyl 2-cyano-2-(5-methylpyridazin-3-yl)acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H14N2O2
- Molecular Weight : 218.25 g/mol
- CAS Number : Not specifically listed; however, related compounds can be referenced for structural similarities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The cyano group is known to enhance the reactivity of the molecule, potentially allowing it to participate in nucleophilic attack mechanisms that can disrupt normal cellular processes.
Antimicrobial Activity
Recent studies have indicated that pyridazine derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis (Mtb) and other bacterial strains. The structure-activity relationship (SAR) analysis suggests that modifications in the pyridazine ring can enhance activity against resistant strains .
Anticancer Potential
Research has also highlighted the potential anticancer properties of pyridazine derivatives. Compounds with similar structures have been tested for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cells, possibly through the activation of caspase pathways .
Case Studies
- Antimycobacterial Activity :
- Cytotoxicity Assays :
- Metabolic Stability :
Data Tables
Properties
Molecular Formula |
C12H15N3O2 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
tert-butyl 2-cyano-2-(5-methylpyridazin-3-yl)acetate |
InChI |
InChI=1S/C12H15N3O2/c1-8-5-10(15-14-7-8)9(6-13)11(16)17-12(2,3)4/h5,7,9H,1-4H3 |
InChI Key |
ZSCNGFVOLMNTQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1)C(C#N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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